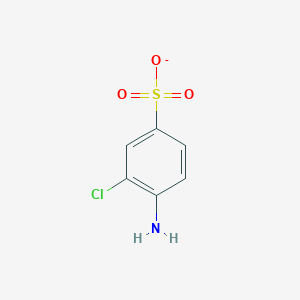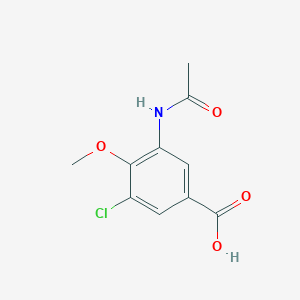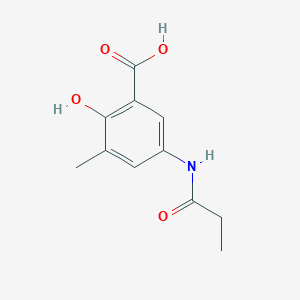![molecular formula C23H21N3O4 B243558 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B243558.png)
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. The compound is known to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the inhibition of the activity of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response. The compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of bacteria. The compound has also been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has also been found to be stable under a variety of conditions. However, the compound has some limitations as well. It is relatively expensive compared to other compounds used in lab experiments. The compound is also not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One direction is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Another direction is to investigate the mechanism of action of the compound in more detail. Additionally, the compound could be modified to improve its solubility and reduce its cost. Finally, the compound could be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a synthetic compound that has potential applications in the field of medicine. The compound has anti-inflammatory, anti-cancer, and anti-bacterial properties and has been found to have neuroprotective effects. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on the compound, including exploring its potential as a therapeutic agent, investigating its mechanism of action, and testing it in animal models.
Synthesemethoden
The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 3,5-dimethylphenol with 2-chloro-5-(2-methoxyphenyl)-1,3-oxazole in the presence of a base. The resulting intermediate is then reacted with 2-aminophenylacetic acid to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that the compound has the potential to be used as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Eigenschaften
Molekularformel |
C23H21N3O4 |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-14-9-15(2)11-17(10-14)29-13-21(27)25-18-12-16(6-7-19(18)28-3)23-26-22-20(30-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
FTJARRFPRBFRSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B243491.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243504.png)
![Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B243510.png)



![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]-2-furamide](/img/structure/B243537.png)